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Compound of Interest

Compound Name: Tertatolol

Cat. No.: B1682231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tertatolol is a non-selective β-adrenergic receptor antagonist with additional antagonist activity

at serotonin 5-HT1A and 5-HT1B receptors.[1][2] This dual action contributes to its efficacy in

the management of hypertension and other cardiovascular diseases.[1] This technical guide

provides a comprehensive overview of the chemical properties of tertatolol, a detailed

methodology for its synthesis, and a visualization of its mechanism of action. The information

presented is intended to support research, development, and quality control activities related to

this pharmacologically significant molecule.

Chemical Properties of Tertatolol
Tertatolol is a racemic mixture, with its chemical and physical properties extensively

characterized.[3] These properties are crucial for its formulation, dosage form design, and

analytical method development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1682231?utm_src=pdf-interest
https://www.benchchem.com/product/b1682231?utm_src=pdf-body
https://encyclopedia.pub/entry/42569
https://patents.google.com/patent/US4876399A/en
https://encyclopedia.pub/entry/42569
https://www.benchchem.com/product/b1682231?utm_src=pdf-body
https://www.benchchem.com/product/b1682231?utm_src=pdf-body
https://www.benchchem.com/product/b1682231?utm_src=pdf-body
https://patents.google.com/patent/WO1987003583A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

IUPAC Name

1-(tert-butylamino)-3-(3,4-

dihydro-2H-thiochromen-8-

yloxy)propan-2-ol

Chemical Formula C₁₆H₂₅NO₂S

Molecular Weight 295.44 g/mol

Melting Point 70-72 °C

Boiling Point 465.0 ± 45.0 °C (Predicted)

Solubility
- Soluble in DMSO- Water:

0.0221 mg/mL

pKa
- Strongest Acidic: 14.09-

Strongest Basic: 9.76

Appearance Crystalline solid

CAS Number 83688-84-0

Chirality Racemic mixture

Synthesis of Tertatolol
The synthesis of tertatolol is a multi-step process that is analogous to the general synthesis of

aryloxypropanolamine β-blockers. The key steps involve the preparation of the 8-

hydroxythiochroman intermediate, followed by its reaction with an epoxy-forming reagent and

subsequent coupling with tert-butylamine. The synthesis is outlined in patents DE 2115201 and

US 3960891.

Synthesis Pathway
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Step 1: Synthesis of 8-Hydroxythiochroman

Step 2: Formation of Epoxide Intermediate

Step 3: Synthesis of Tertatolol
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Caption: Synthesis pathway of Tertatolol.

Experimental Protocol
The following is a representative experimental protocol for the synthesis of tertatolol, based on

established methods for the synthesis of aryloxypropanolamines.

Step 1: Synthesis of 8-Hydroxythiochroman

Objective: To prepare the key phenolic intermediate, 8-hydroxythiochroman.

Methodology: The synthesis of 8-hydroxythiochroman can be achieved through various

routes, often starting from a substituted benzene derivative that undergoes cyclization to

form the thiochroman ring system. A common approach involves the reaction of a suitable

thiophenol with a three-carbon synthon.

Example Procedure:

A solution of a suitable starting material (e.g., a substituted thiophenol) is prepared in an

appropriate solvent.
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A cyclizing agent is added, and the reaction mixture is heated under reflux for a specified

period.

The reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction

and purified by column chromatography or recrystallization.

Step 2: Synthesis of 8-(2,3-Epoxypropoxy)thiochroman

Objective: To introduce the epoxypropoxy side chain to the phenolic hydroxyl group of 8-

hydroxythiochroman.

Methodology: This step involves an etherification reaction between 8-hydroxythiochroman

and epichlorohydrin in the presence of a base.

Example Procedure:

To a solution of 8-hydroxythiochroman in a suitable solvent (e.g., acetone, ethanol), an

excess of epichlorohydrin is added.

A base, such as potassium carbonate or sodium hydroxide, is added to the mixture.

The reaction mixture is stirred at room temperature or heated to reflux until the reaction is

complete, as monitored by TLC.

The inorganic salts are filtered off, and the solvent is removed under reduced pressure.

The resulting crude epoxide is purified, typically by vacuum distillation or column

chromatography.

Step 3: Synthesis of Tertatolol

Objective: To introduce the tert-butylamine group by opening the epoxide ring.

Methodology: This final step involves the aminolysis of the epoxide intermediate with tert-

butylamine.
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Example Procedure:

The purified 8-(2,3-epoxypropoxy)thiochroman is dissolved in a suitable solvent, such as

methanol or ethanol.

An excess of tert-butylamine is added to the solution.

The reaction mixture is stirred at room temperature or heated in a sealed vessel until the

epoxide is consumed (monitored by TLC).

The solvent and excess tert-butylamine are removed under reduced pressure.

The crude tertatolol is then purified by recrystallization from a suitable solvent (e.g.,

hexane) to yield the final product as a crystalline solid.

Mechanism of Action: β-Adrenergic Receptor
Signaling Pathway
Tertatolol primarily exerts its therapeutic effects by blocking β-adrenergic receptors. This

action inhibits the downstream signaling cascade initiated by catecholamines like adrenaline

and noradrenaline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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